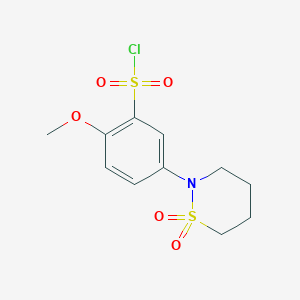
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride: is a chemical compound with a unique structure that includes a sulfonyl chloride group, a methoxy group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride reagents under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfonyl chloride group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides, thiols.
Substitution: Sulfonamides, sulfonate esters, sulfonate thiols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the creation of more complex molecules. Its reactivity makes it valuable for forming sulfonamide bonds, which are common in pharmaceuticals.
Biology: In biological research, derivatives of this compound may be used to study enzyme inhibition or protein interactions, given the importance of sulfonamide groups in biological systems.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action for 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines or alcohols. This reactivity is exploited in various synthetic applications to form stable sulfonamide or sulfonate bonds.
Comparison with Similar Compounds
- 2-Chloro-4-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)benzoyl chloride
- 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
- 1-[(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)methyl]cyclopropane-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-(1,1-dioxo-1??,2-thiazinan-2-yl)-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The specific arrangement of functional groups in this compound may also impart distinct biological or chemical properties, making it a valuable target for research and development.
Properties
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S2/c1-18-10-5-4-9(8-11(10)20(12,16)17)13-6-2-3-7-19(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFNOAZDDKKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
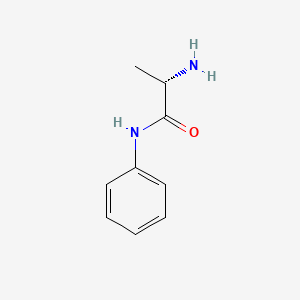
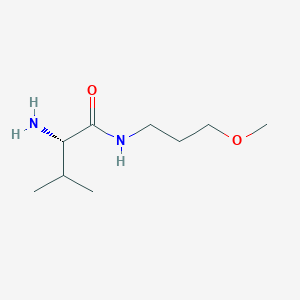

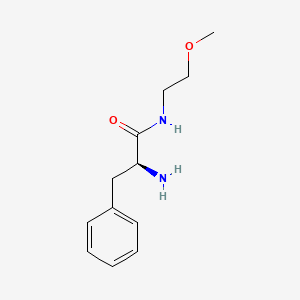
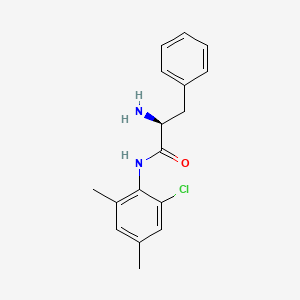
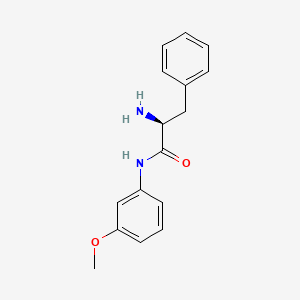
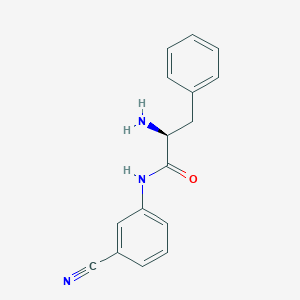
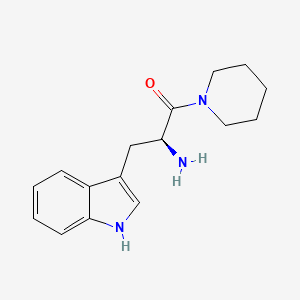

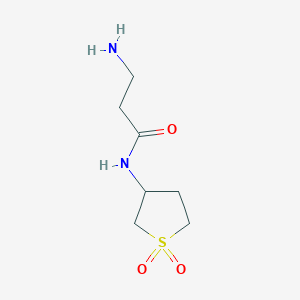
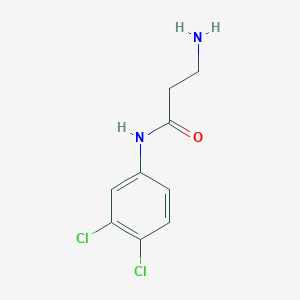
![5-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]-2-methylbenzene-1-sulfonyl chloride](/img/structure/B7793741.png)
![4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793746.png)
![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoic acid](/img/structure/B7793760.png)
